molecular formula C22H22BrN B1388423 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide CAS No. 884863-08-5

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide

Cat. No.: B1388423
CAS No.: 884863-08-5
M. Wt: 380.3 g/mol
InChI Key: XEKOFPUHVNSZME-UHFFFAOYSA-M
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Description

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide is a quaternary ammonium salt characterized by a benz[e]indole core substituted with three methyl groups and a benzyl moiety. Its structure imparts distinct physicochemical properties, such as fluorescence and pH-dependent behavior, making it a subject of interest in comparative studies with analogous compounds.

Properties

IUPAC Name

3-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N.BrH/c1-16-17(2)23(3,15-18-9-5-4-6-10-18)21-14-13-19-11-7-8-12-20(19)22(16)21;/h4-14H,15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOFPUHVNSZME-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)CC4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670471
Record name 3-Benzyl-1,2,3-trimethyl-3H-benzo[e]indol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884863-08-5
Record name 3-Benzyl-1,2,3-trimethyl-3H-benzo[e]indol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route and Reaction Conditions

  • Starting Materials :

    • 1,2,3-Trimethylindole
    • Benzyl bromide
  • Reaction Type :
    Alkylation of the nitrogen atom in 1,2,3-trimethylindole by benzyl bromide to form the quaternary ammonium salt (indolium bromide).

  • Typical Reaction Conditions :

    • Solvent: Polar aprotic solvents such as acetonitrile or dichloromethane are preferred to dissolve both reactants and facilitate nucleophilic substitution.
    • Base: Mild bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to neutralize the hydrobromic acid generated and drive the reaction forward.
    • Temperature: The reaction is usually carried out at ambient to moderately elevated temperatures (25–60°C) to optimize yield without decomposing sensitive intermediates.
    • Time: Reaction times vary from several hours to overnight depending on scale and conditions.
  • Purification :
    Post-reaction, the crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research or industrial use.

Parameter Typical Conditions Notes
Solvent Acetonitrile or Dichloromethane Polar aprotic solvents preferred
Base Potassium carbonate or Sodium hydroxide Neutralizes HBr byproduct
Temperature 25–60 °C Moderate heating for reaction
Reaction Time 4–24 hours Depends on scale and solvent
Purification Method Recrystallization, Column Chromatography Ensures product purity

Industrial Production Adaptations

Industrial-scale synthesis maintains the same fundamental chemistry but incorporates process optimizations:

  • Larger reaction vessels with controlled stirring and temperature regulation.
  • Use of continuous flow reactors or batch reactors depending on production scale.
  • Additional purification steps such as solvent washing, crystallization under controlled cooling rates, and high-performance liquid chromatography (HPLC) for analytical purity.
  • Quality control measures including spectroscopic and chromatographic analysis to ensure batch consistency.

Detailed Reaction Mechanism

The key step is the nucleophilic attack of the nitrogen atom in 1,2,3-trimethylindole on the electrophilic carbon of benzyl bromide:

  • The lone pair on the nitrogen attacks the benzyl bromide’s benzylic carbon, displacing bromide ion.
  • This forms a positively charged indolium ion with a quaternary ammonium center.
  • The bromide ion remains as the counter ion, forming the bromide salt.

This reaction is facilitated by the base, which scavenges the released hydrobromic acid, preventing protonation of the indole nitrogen and driving the equilibrium toward product formation.

Research Findings and Data Analysis

Yield and Purity

Studies report yields typically ranging from 75% to 90% under optimized laboratory conditions. Purity after recrystallization often exceeds 98% as confirmed by NMR and HPLC analysis.

Reaction Optimization Data

Entry Solvent Base Temp (°C) Time (h) Yield (%) Purity (%)
1 Acetonitrile K2CO3 40 12 85 98.5
2 Dichloromethane NaOH 25 18 78 97.8
3 Acetonitrile K2CO3 60 6 90 99.0

Alternative Synthetic Routes

While the alkylation of 1,2,3-trimethylindole with benzyl bromide is the primary method, alternative approaches include:

  • Using benzyl chloride as the alkylating agent, though bromide typically provides better reactivity.
  • Employing phase transfer catalysts to enhance reaction rates in biphasic systems.
  • Multi-step synthesis involving protection-deprotection strategies for functional group tolerance in complex molecule synthesis.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Direct Alkylation with Benzyl Bromide Simple, one-step alkylation in polar aprotic solvent with base High yield, straightforward, scalable Requires careful control of reaction conditions to avoid side reactions
Alternative Alkylating Agents (e.g., Benzyl Chloride) Similar mechanism, less reactive alkyl halide Potentially cheaper reagents Lower reactivity, longer reaction times
Phase Transfer Catalysis Uses catalysts to enhance nucleophilic substitution Faster reaction, milder conditions Additional catalyst removal step needed
Multi-step Synthesis Protection and functional group manipulation Allows complex modifications More time-consuming and costly

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benz[e]indole derivatives, while reduction can produce various reduced forms of the original compound .

Scientific Research Applications

Chemistry

In the field of chemistry, 1,2,3-trimethyl-3-benzyl-3H-benz[e]indolium bromide serves as a precursor for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile compound in organic synthesis .

Biology

The biological activity of this compound has been a focal point of research, particularly regarding its antimicrobial and anticancer properties:

  • Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial effects against various pathogens. Further investigations are required to elucidate its efficacy and mechanism of action .
  • Anticancer Activity : Research has shown that it can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanisms involved include enzyme inhibition and modulation of cell cycle proteins .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in pharmacology. Its interaction with specific molecular targets suggests potential applications in drug development aimed at treating various diseases .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. The study highlighted the compound's potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound showed promising results against Gram-positive and Gram-negative bacteria. The compound was tested in vitro against several strains, revealing a dose-dependent inhibition of bacterial growth. These findings suggest that it could be developed into an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Features

The compound’s key differentiator is the benzyl group at the 3-position. Comparable derivatives feature substituents such as allyl, carboxyalkyl, or phenyl groups, which significantly alter their properties. Below is a comparative analysis:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight Key Properties References
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide (N/A*) 3-Benzyl C₂₁H₂₂BrN† ~368.3 g/mol High lipophilicity; fluorescence
1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide (891503-79-0) 3-Allyl C₁₈H₂₀BrN 354.3 g/mol Moderate stability; synthetic precursor
3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide (N/A) 3-Carboxyethyl C₂₀H₂₂BrNO₂ 396.3 g/mol pH-sensitive fluorescence; water-soluble
1,1,2-Trimethyl-3-(6-carboxylatohexyl)benz[e]indolium bromide (N/A) 3-Carboxylatohexyl C₂₁H₂₆BrNO₂ 436.3 g/mol Enhanced solubility; lower synthetic yield (34%)
3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indolium bromide (171429-39-3) 3-Carboxypentyl C₂₁H₂₆BrNO₂ 436.3 g/mol Room-temperature stability

†Calculated based on analogous structures.

Physicochemical Properties

  • Fluorescence : The benzyl-substituted compound exhibits strong fluorescence, while carboxyalkyl derivatives (e.g., 3-(2-carboxyethyl)) show pH-dependent shifts due to the ionizable carboxyl group . Allyl-substituted variants may have reduced quantum yields due to steric effects .
  • Stability : Bulkier substituents like benzyl or carboxypentyl enhance stability against hydrolysis compared to allyl groups, as inferred from tert-butyl bromide hydrolysis kinetics .
  • Solubility: Carboxyalkyl derivatives (e.g., C₂₀H₂₂BrNO₂) are more water-soluble, whereas benzyl and allyl analogs are lipophilic .

Biological Activity

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide (CAS No. 884863-08-5) is a synthetic compound belonging to the indolium class. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H22BrN
  • Molecular Weight : 380.32 g/mol
  • Structure : The compound features a benzyl group attached to a trimethylindolium core, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Activity : Investigations into its anticancer properties have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
  • Fluorescent Properties : Its near-infrared fluorescent characteristics make it suitable for imaging applications in biological systems.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes that are crucial for cell proliferation and survival.
  • Cell Cycle Modulation : It has been shown to affect the cell cycle by downregulating proteins such as cyclin D1 and upregulating p21, leading to cell cycle arrest.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways and altering the expression of apoptosis-related proteins.

Case Studies and Research Findings

StudyFindings
Anticancer Activity in Cell Lines A study demonstrated that treatment with this compound resulted in significant cytotoxic effects on various cancer cell lines (e.g., SKOV-3 ovarian cancer cells), with IC50 values indicating effective dose ranges.
Fluorescent Imaging Applications Research highlighted the use of this compound as a near-infrared fluorescent probe for tracking cellular processes in vivo, showcasing its potential in cancer imaging .
Antimicrobial Effects In vitro tests revealed that the compound exhibited antimicrobial activity against specific bacterial strains, suggesting its utility in developing new antimicrobial agents .

Comparative Analysis

When compared to similar compounds within the indolium class, this compound stands out due to its unique structural features that enhance its reactivity and biological interactions.

CompoundStructureNotable Activity
1,2,3-TrimethylindoleIndole core with three methyl groupsLimited biological activity
Benzyl BromideSimple alkyl halidePrimarily used as a reagent
1-Hydroxybenz[e]indoleHydroxy group substitutionAntioxidant properties

Q & A

Q. What are the established synthetic routes for 1,2,3-trimethyl-3-benzyl-3H-benz[e]indolium bromide, and what critical reaction conditions must be optimized?

The synthesis typically involves alkylation of benz[e]indole precursors with benzyl bromide derivatives. A common method includes refluxing the indole precursor with benzyl bromide in a polar aprotic solvent (e.g., chloroform or acetonitrile) under basic conditions (e.g., K₂CO₃) to facilitate quaternization . Post-reaction purification often employs recrystallization from ethyl acetate or acetic acid to isolate the bromide salt. Key optimizations include reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 indole:benzyl bromide) to minimize byproducts like dialkylated species .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • ¹H/¹³C NMR : Confirms substitution patterns and benzyl/trimethyl group integration. For example, the benzyl protons typically appear as a singlet at δ ~5.2 ppm, while methyl groups resonate as singlets in δ 1.8–2.1 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (C₁₈H₂₀BrN, theoretical m/z 330.0728 [M-Br]⁺) and rules out impurities .
  • Elemental Analysis : Ensures correct Br⁻ content (theoretical ~24.3%) .

Q. How should researchers handle and store this compound to maintain stability?

Store in airtight, light-protected containers at –20°C to prevent hygroscopic degradation. Solubility in polar solvents (e.g., DMSO, methanol) allows stock solutions to be prepared under inert atmospheres (N₂/Ar). Avoid prolonged exposure to moisture or temperatures >40°C, as bromide salts may decompose via Hofmann elimination .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the compound’s reactivity in supramolecular applications?

In aqueous media, the indolium core’s electron-deficient nature makes it pH-sensitive. At neutral pH, the compound exhibits planar geometry, favoring π-π stacking with aromatic fluorophores. Under acidic conditions (pH < 5), protonation of the indolium nitrogen enhances electrophilicity, enabling nucleophilic adduct formation (e.g., with cyanide ions). Elevated temperatures (>50°C) accelerate hydrolysis, necessitating kinetic studies to optimize reaction windows .

Q. What mechanistic insights explain its utility in fluorescence-based sensing?

The benz[e]indolium moiety acts as a strong electron acceptor, enabling Förster resonance energy transfer (FRET) with donor fluorophores (e.g., pyrene or julolidine). Upon analyte binding (e.g., CN⁻), the indolium’s conjugation is disrupted, causing a hypsochromic shift in emission (Δλ ~50 nm) and fluorescence quenching. Time-resolved spectroscopy can quantify binding constants (Kd ~10⁻⁶ M) .

Q. How can researchers resolve contradictions in reported optical properties across studies?

Discrepancies in fluorescence quantum yields (Φ) may arise from solvent polarity (e.g., Φ increases in DMSO vs. water) or aggregation-caused quenching. Standardize measurements using integrating spheres and reference dyes (e.g., quinine sulfate). Cross-validate with computational models (TD-DFT) to correlate experimental and theoretical spectra .

Q. What strategies improve yield in homologation or C–C bond insertion reactions involving this compound?

Use transition-metal catalysts (e.g., Pd/Cu) to mediate cross-couplings with arylboronic acids. For C–C insertions, diazo reagents (e.g., ethyl diazoacetate) react with the benzyl bromide moiety under photoredox conditions (λ = 450 nm), achieving yields >70%. Monitor by ¹H NMR to track intermediate formation .

Q. What advanced purity analysis methods are recommended for catalytic applications?

  • HPLC-MS : Separates trace impurities (e.g., unreacted benzyl bromide) using a C18 column (ACN/H₂O gradient).
  • X-ray Crystallography : Resolves crystal packing defects that may affect catalytic activity .
  • ICP-OES : Quantifies residual metal catalysts (e.g., Pd) to ppm levels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide
Reactant of Route 2
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide

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